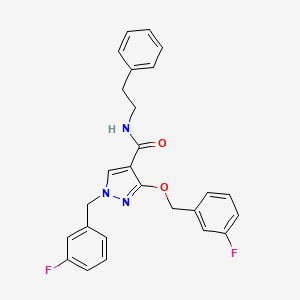![molecular formula C16H12FNO2 B2886370 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid CAS No. 838880-71-0](/img/structure/B2886370.png)
1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological processes .
Mode of Action
Indole derivatives interact with their targets by binding to them, leading to a series of biochemical reactions . This interaction can result in changes in the function of the target, leading to various biological effects .
Biochemical Pathways
Indole derivatives affect several biochemical pathways. For instance, they are involved in the metabolism of tryptophan (Trp) by gut microorganisms . The Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway are some of the main pathways affected by indole derivatives .
Result of Action
The molecular and cellular effects of the action of indole derivatives are diverse, given their broad-spectrum biological activities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. For instance, the exogenous dietary source of Trp intake is decisive as indole and its derivatives are derived from the metabolism of Trp by gut microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form hydrazones. These hydrazones then undergo cyclization to produce the indole core.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid: A closely related compound with a different fluorophenyl substitution pattern.
Indole-3-carboxylic acid: A simpler analog without the fluorophenyl group.
Uniqueness: 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid is unique due to the presence of the fluorophenyl group at the 2-position, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its stability, binding affinity, and overall bioactivity .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUBGJOABBJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)
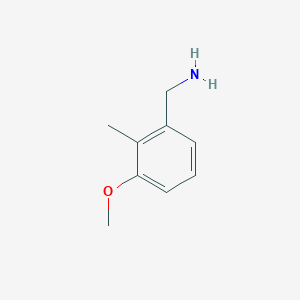
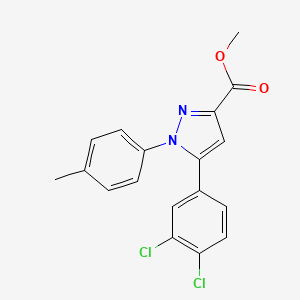
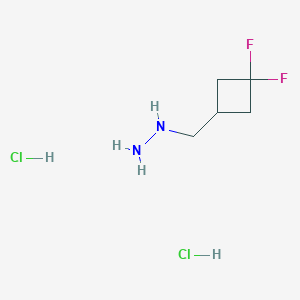
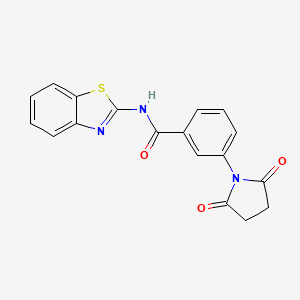
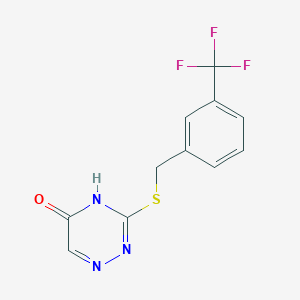
![N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2886302.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2886303.png)
![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)
